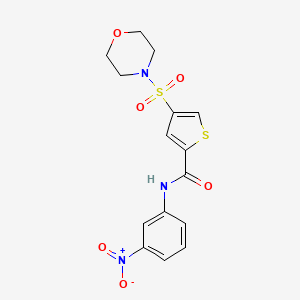
N~1~-(2-butyl-3-propyl-4-quinolinyl)-N~2~,N~2~-diethylglycinamide oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-(2-butyl-3-propyl-4-quinolinyl)-N2,N2-diethylglycinamide oxalate, commonly known as BQ-123, is a peptide that has been widely studied for its potential therapeutic applications. It belongs to a class of compounds known as endothelin receptor antagonists, which are capable of blocking the activity of endothelin, a potent vasoconstrictor peptide.
Mecanismo De Acción
BQ-123 is an endothelin receptor antagonist, which means that it blocks the activity of endothelin, a potent vasoconstrictor peptide. Endothelin is produced by endothelial cells and acts on smooth muscle cells, causing them to contract and narrow the blood vessels. By blocking the activity of endothelin, BQ-123 can dilate blood vessels, which may be beneficial in conditions such as hypertension and pulmonary hypertension.
Biochemical and Physiological Effects:
BQ-123 has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce blood pressure, improve cardiac function, and decrease renal damage. It has also been shown to reduce inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BQ-123 is its specificity for the endothelin receptor. This means that it can be used to study the effects of endothelin specifically, without interfering with other signaling pathways. However, one limitation of BQ-123 is that it has a relatively short half-life, which may limit its usefulness in some experiments.
Direcciones Futuras
There are a number of potential future directions for research on BQ-123. One area of interest is its potential as a treatment for cancer, as endothelin has been implicated in the growth and spread of cancer cells. Another area of interest is its potential as a treatment for inflammation, as endothelin has been shown to play a role in the inflammatory response. Additionally, there may be opportunities to develop longer-acting forms of BQ-123, which could increase its usefulness in certain applications.
Métodos De Síntesis
BQ-123 can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled on a resin support, and the amino acids are added one by one in a stepwise manner. Once the peptide chain is complete, the resin is cleaved from the peptide and the peptide is purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
BQ-123 has been studied extensively for its potential therapeutic applications in a variety of conditions, including hypertension, pulmonary hypertension, heart failure, and renal disease. It has also been investigated as a potential treatment for cancer and inflammation.
Propiedades
IUPAC Name |
N-(2-butyl-3-propylquinolin-4-yl)-2-(diethylamino)acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O.C2H2O4/c1-5-9-14-19-17(12-6-2)22(18-13-10-11-15-20(18)23-19)24-21(26)16-25(7-3)8-4;3-1(4)2(5)6/h10-11,13,15H,5-9,12,14,16H2,1-4H3,(H,23,24,26);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPWNZMIUAYVFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2C(=C1CCC)NC(=O)CN(CC)CC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Butyl-3-propyl-quinolin-4-yl)-2-diethylamino-acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-2-[(1-methyl-2-phenylethyl)imino]-1,3-thiazolidin-4-one](/img/structure/B5184253.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-N,N-dimethyl-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-sulfonamide](/img/structure/B5184256.png)
![(2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B5184270.png)

![4-[3-(1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)propanoyl]morpholine](/img/structure/B5184284.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B5184296.png)

![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5184313.png)

![6-({[3-(isopropoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5184323.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5184325.png)
![3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5184333.png)

![3-chloro-N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5184350.png)